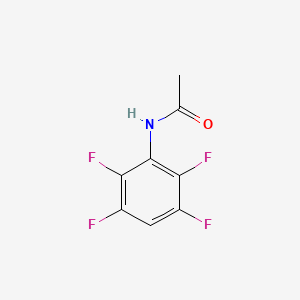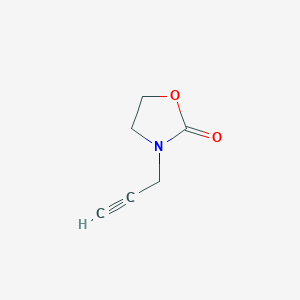
3-Prop-2-Yn-1-Yl-1,3-Oxazolidin-2-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one is a derivative of the oxazolidinone class, which is a five-membered heterocyclic compound containing nitrogen and oxygen in the ring. Oxazolidinones are known for their applications in synthetic organic chemistry and medicinal chemistry due to their utility as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems . They also serve as bioactive scaffolds in numerous natural products and pharmaceuticals, such as the antibacterial drug Linezolid .
Synthesis Analysis
The synthesis of oxazolidinones can be achieved through various methods. One approach involves a three-component domino reaction of propargyl alcohols, carbon dioxide (CO2), and 2-aminoethanols, which is promoted by ionic liquids or silver and guanidine catalysts . This method allows for the incorporation of CO2 under atmospheric pressure, overcoming the thermodynamic limitations of conventional synthesis from 2-aminoethanols and CO2. The use of a protic ionic liquid, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene ([TBDH][TFE]) trifluoroethanol, can synergistically activate the substrate and CO2, catalyzing the reaction under atmospheric CO2 pressure . Another method involves the cyclization reaction of vinyl or propargyl carbamate catalyzed by base or transition metal catalysts, which allows for the formation of various substituted oxazolidinones under milder conditions .
Molecular Structure Analysis
The molecular structure of oxazolidinones can be analyzed through techniques such as X-ray diffraction, which has been used to determine the crystal structures of various substituted oxazolidinones . These structures often exhibit different symmetries and packing, which are ensured by a combination of weak non-covalent interactions, such as π/π stacking and CH/π hydrogen bonds . The conformation of these molecules can also be influenced by the substitution pattern on the oxazolidinone ring.
Chemical Reactions Analysis
Oxazolidinones can participate in a variety of chemical reactions due to their reactive functional groups. For instance, they can act as reversible, highly potent, and selective inhibitors of monoamine oxidase type A (MAO-A), with some derivatives showing greater inhibitory activity against MAO-A than MAO-B . The synthesis of oligomers of oxazolidinones has also been reported, which can fold into ordered structures and control the formation of peptide bonds in a specific conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones are influenced by their molecular structure and the nature of their substituents. These properties can be characterized by elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy . Oxazolidinones with different substituents can exhibit varying degrees of antimicrobial activity, which can be evaluated through biological assays .
Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Intermolecular Cycloadditions
3-(Propa-1,2-dien-1-yl)oxazolidin-2-one has been identified as an efficient two-carbon partner in intermolecular gold-catalyzed [2+2] cycloadditions to alkenes. This transformation allows for a simple and practical approach to synthesize highly substituted cyclobutane derivatives, showcasing complete regio- and stereocontrol (Faustino et al., 2012).
Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus is a popular framework in synthetic organic chemistry, particularly for constructing the oxazolidin-2-one ring. The cyclic carbamate skeleton of oxazolidinones, rare in natural product chemistry, has found extensive application as protective groups for the 1,2-aminoalcohol system and in the synthesis of various synthetic approaches (Zappia et al., 2007).
Aminohalogenation of Alkynes
A novel PhI(OAc)2-mediated 1,2-aminohalogenation of prop-2-yn-1-yl carbamates using various halogen sources has been presented. This method allows for the general and rapid construction of diverse (E)-4-(halomethylene)oxazolidin-2-ones, highlighting its efficiency and step-economy (Wang et al., 2017).
Copper-Containing Catalysts for Synthesis
A selective synthesis method for 3-(alk-2-yn-1-yl)-1,3-oxazolidines has been developed using copper-containing catalysts. This reaction showcases the ability to produce (4R)-3-(2-alkynyl)-4-ethyl-1,3-oxazolidines, providing a new approach to the synthesis of oxazolidines (Khabibullina et al., 2014).
Carbon Dioxide Fixation
4-Methylene-1,3-oxazolidin-2-ones can be synthesized from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without any additional catalyst or solvent. This method represents an efficient and eco-friendly approach for the chemical fixation of CO2 (Xu et al., 2011).
Eigenschaften
IUPAC Name |
3-prop-2-ynyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPRHHHEVBUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468267 |
Source


|
| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Prop-2-Yn-1-Yl-1,3-Oxazolidin-2-One | |
CAS RN |
823-53-0 |
Source


|
| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

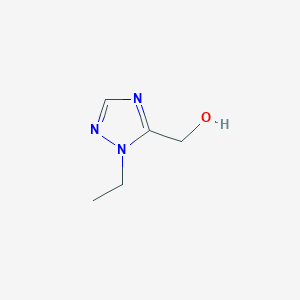
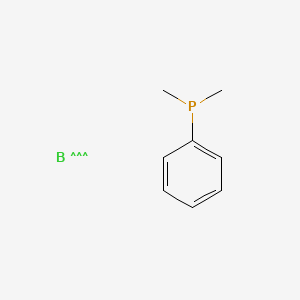
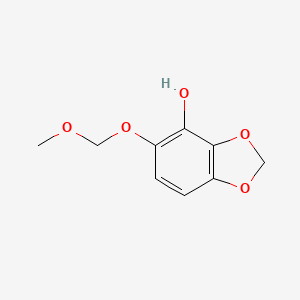

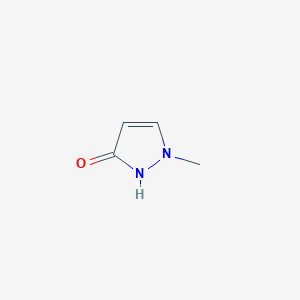
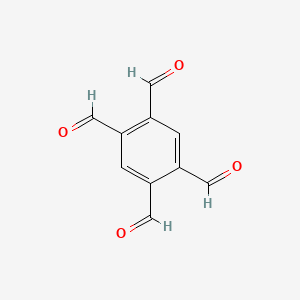
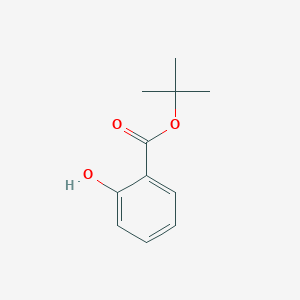


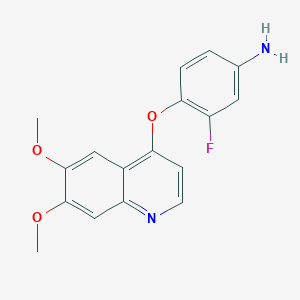
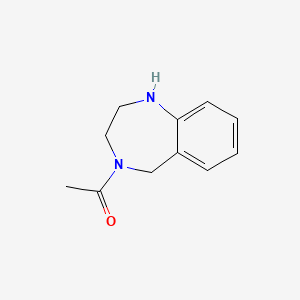
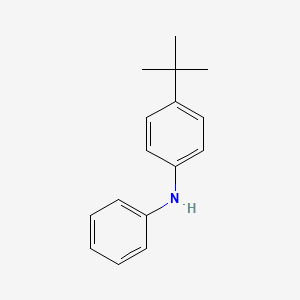
![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)
